(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol (R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
Brand Name: Vulcanchem
CAS No.: 309934-84-7
VCID: VC8098768
InChI: InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O
Molecular Formula: C40H38O2
Molecular Weight: 550.7 g/mol

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol

CAS No.: 309934-84-7

Cat. No.: VC8098768

Molecular Formula: C40H38O2

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol - 309934-84-7

Specification

CAS No. 309934-84-7
Molecular Formula C40H38O2
Molecular Weight 550.7 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Standard InChI InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3
Standard InChI Key AHHNRWUMZXBXGH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,1'-bi-2-naphthol (BINOL) core substituted at the 3,3'-positions with 4-tert-butylphenyl groups. Its axial chirality arises from restricted rotation around the C1–C1' bond, with the (R)-configuration defined by the Cahn-Ingold-Prelog priority rules . Key structural attributes include:

PropertyValue
Molecular FormulaC₄₀H₃₈O₂
Molecular Weight550.73 g/mol
CAS Number (R-enantiomer)851615-06-0
CAS Number (S-enantiomer)309934-84-7

The tert-butyl groups impart steric bulk, stabilizing the chiral conformation and modulating electronic interactions .

Spectroscopic and Crystallographic Data

  • NMR: The aromatic protons of the naphthol and tert-butylphenyl groups appear as distinct multiplets in the 6.5–8.5 ppm range, while tert-butyl protons resonate as a singlet near 1.4 ppm .

  • X-ray Crystallography: Single-crystal analyses reveal dihedral angles of ~90° between the naphthol rings, consistent with atropisomeric rigidity .

Synthesis and Resolution

Synthetic Routes

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol is typically synthesized via sequential functionalization of BINOL:

  • Electrophilic Substitution: Bromination of BINOL at the 6,6'-positions using Br₂ in CH₂Cl₂ at −75°C yields 6,6'-dibromo-BINOL .

  • Cross-Coupling: Suzuki-Miyaura coupling of 6,6'-dibromo-BINOL with 4-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ generates the 3,3'-diaryl product .

  • Optical Resolution: Racemic mixtures are resolved via co-crystallization with chiral γ-amino acids (e.g., (S,S)-3-[(1-phenylethylamino)methyl]hexanoic acid), selectively precipitating the (R)-enantiomer .

Key Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, CH₂Cl₂, −75°C, 2.5 h99%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 100°C85%
ResolutionChiral co-crystal former, MeOH92% ee

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in THF, DCM, and DMSO; poorly soluble in hexanes .

  • Storage: Stable at −80°C for 6 months; gradual racemization occurs above 150°C .

Thermal and Optical Characteristics

PropertyValue
Melting Point207–212°C (decomposition)
Specific Rotation ([α]D²⁵)+35.5° (c = 1, THF)
λmax (UV-Vis)278 nm (ε = 12,500 M⁻¹cm⁻¹)

Applications in Asymmetric Catalysis

Chiral Ligand in Metal Complexes

The compound coordinates transition metals (e.g., Ti, Al) to form catalysts for enantioselective reactions:

  • Diels-Alder Reactions: Achieves >90% ee in cycloadditions using Al(III) complexes .

  • Michael Additions: Induces up to 95% ee in β-ketoester additions to enones .

Organocatalysis

As a Brønsted acid catalyst, it facilitates:

  • Mannich Reactions: Delivers α,β-diamino esters with 88% ee .

  • Friedel-Crafts Alkylations: Yields indole derivatives with 94% ee .

Materials Science

  • Chiral Sensors: Incorporated into MOFs for enantioselective fluorescence sensing of α-pinene (ΔFL = 300% for (R)-vs (S)-isomer) .

  • Liquid Crystals: Serves as a mesogen in ferroelectric phases with switching times <1 ms .

ParameterRecommendation
Storage Temperature−20°C (short-term), −80°C (long-term)
Hazard ClassificationCombustible Solid (WGK 3)
PPEGloves, goggles, fume hood

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator